molecular formula C17H12N4O3S B2885787 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone CAS No. 897758-57-5

1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone

Cat. No. B2885787
CAS RN: 897758-57-5
M. Wt: 352.37
InChI Key: FMDVQDQLWKLXAB-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone, also known as NPSP, is a chemical compound that has been extensively studied in scientific research. This molecule has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone is based on its ability to interact with specific targets in the body, such as enzymes and proteins. 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone has been shown to inhibit the activity of several enzymes, including kinases and proteases, which are involved in various cellular processes. This inhibition leads to the modulation of cellular signaling pathways and the regulation of gene expression, resulting in various physiological effects.
Biochemical and Physiological Effects:
1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In biochemistry, 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone has been used as a probe to study the activity of enzymes and proteins, providing insights into their mechanism of action and potential therapeutic targets. In pharmacology, 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone has been evaluated as a potential drug candidate for the treatment of cancer and other diseases, due to its ability to inhibit the activity of specific targets.

Advantages and Limitations for Lab Experiments

1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone has several advantages for lab experiments, including its stability, solubility, and specificity for certain targets. However, there are also limitations to its use, including its potential toxicity and off-target effects. Careful consideration should be taken when using 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone in lab experiments, and appropriate controls should be used to ensure accurate and reliable results.

Future Directions

There are several future directions for the study of 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone. One potential application is in the development of new drugs for the treatment of cancer and other diseases. 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. In addition, 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone can be used as a probe to study the mechanism of action of various enzymes and proteins, providing insights into their function and potential therapeutic targets. Overall, the study of 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone has the potential to lead to new discoveries and advancements in various fields of research.

Synthesis Methods

1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone can be synthesized using a multistep process starting from commercially available starting materials. The synthesis of 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone involves the reaction of 1-(4-nitrophenyl)-2-bromoethanone with 6-(pyridin-2-yl)pyridazin-3-amine in the presence of a base, followed by the reaction with thiol reagent to form the desired product. This method has been optimized and reported in the literature, providing a reliable and efficient way to obtain 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone.

Scientific Research Applications

1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone has been extensively studied in scientific research due to its potential applications in various fields. This molecule has shown promising results in medicinal chemistry, where it has been evaluated as a potential drug candidate for the treatment of cancer and other diseases. In addition, 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone has been used as a probe to study the mechanism of action of various enzymes and proteins in biochemistry and pharmacology.

properties

IUPAC Name

1-(4-nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c22-16(12-4-6-13(7-5-12)21(23)24)11-25-17-9-8-15(19-20-17)14-3-1-2-10-18-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDVQDQLWKLXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone

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